alpha-Methylstyrene

Catalog No.
S588615
CAS No.
98-83-9
M.F
C9H10
C6H5C(CH3)=CH2
C9H10
M. Wt
118.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
alpha-Methylstyrene

CAS Number

98-83-9

Product Name

alpha-Methylstyrene

IUPAC Name

prop-1-en-2-ylbenzene

Molecular Formula

C9H10
C6H5C(CH3)=CH2
C9H10

Molecular Weight

118.18 g/mol

InChI

InChI=1S/C9H10/c1-8(2)9-6-4-3-5-7-9/h3-7H,1H2,2H3

InChI Key

XYLMUPLGERFSHI-UHFFFAOYSA-N

SMILES

CC(=C)C1=CC=CC=C1

solubility

less than 1 mg/mL at 72° F (NTP, 1992)
9.82e-04 M
SOL IN ALC; SOL IN ALL PROPORTIONS IN ACETONE, CARBON TETRACHLORIDE
Sol in benzene, chloroform
Sol in ether
Sol in n-heptane, ethanol
In water, 116 mg/l @ 25 °C
Solubility in water, g/100ml at 20 °C: 0.012 (very poor)
Insoluble

Synonyms

(1-Methylethenyl)-benzene; Isopropenyl-benzene; α-Methyl-styrene; (1-Methylethenyl)benzene; 1-Methyl-1-phenylethene; 1-Methyl-1-phenylethylene; 1-Methylvinyl benzene; 1-Phenyl-1-methylethylene; 2-Phenyl-1-propene; 2-Phenyl-1-propylene; 2-Phenyl-2-pro

Canonical SMILES

CC(=C)C1=CC=CC=C1

The exact mass of the compound alpha-Methylstyrene is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 72° f (ntp, 1992)9.82e-04 msol in alc; sol in all proportions in acetone, carbon tetrachloridesol in benzene, chloroformsol in ethersol in n-heptane, ethanolin water, 116 mg/l @ 25 °csolubility in water, g/100ml at 20 °c: 0.012 (very poor)insoluble. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9400. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzylidene Compounds - Styrenes - Supplementary Records. It belongs to the ontological category of olefinic compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 2nd degree. However, this does not mean our product can be used or applied in the same or a similar way.

alpha-Methylstyrene (AMS) is a colorless liquid organic compound primarily utilized as a comonomer in the production of specialty polymers and resins. Unlike its close analog, styrene, AMS is distinguished by a methyl group on the alpha carbon, which introduces significant steric hindrance. This structural feature is directly responsible for its most critical procurement-relevant property: the ability to increase the heat-distortion resistance and thermal stability of copolymers such as acrylonitrile-butadiene-styrene (ABS), styrenic block copolymers, and polyester resins. Its incorporation into polymer chains moderates reaction rates and can improve product clarity, making it a strategic choice for applications demanding higher thermal performance than standard polystyrene or ABS grades can provide.

Direct substitution of alpha-methylstyrene with a more common monomer like styrene will lead to a measurable failure in thermal performance. The primary driver for specifying AMS is to increase the glass transition temperature (Tg) and heat distortion temperature of the final polymer. Replacing AMS with styrene negates this benefit, resulting in a product with lower service temperature limits. Furthermore, the polymerization kinetics are fundamentally different; AMS possesses a very low ceiling temperature (Tc) of approximately 61-66°C, above which its homopolymerization is thermodynamically unfavorable and depolymerization dominates. This property is exploited for process control, allowing AMS to moderate reaction rates and reduce curing exotherms in systems like unsaturated polyester resins. Styrene, with a much higher ceiling temperature, does not offer this processability advantage and cannot be used as a direct kinetic moderator in the same manner.

Superior Thermal Stability: Quantifiable Increase in Glass Transition Temperature (Tg) in Copolymers

Incorporating alpha-methylstyrene as a comonomer is a proven method for increasing the heat resistance of styrenic polymers. In studies of α-methylstyrene-methyl methacrylate copolymers, the resulting glass transition temperature (Tg) is significantly higher than that predicted by the Fox equation, demonstrating that the steric hindrance from AMS is highly effective at improving heat resistance. For example, copolymers of AMS and para-methylstyrene can achieve a Tg of over 100°C to 110°C, a significant increase over standard polystyrene (Tg ≈ 100°C), making them suitable as modifier resins for high-temperature applications.

Evidence DimensionGlass Transition Temperature (Tg)
Target Compound Data>100°C to 110°C (in AMS/p-MS copolymers)
Comparator Or BaselinePolystyrene (Tg ≈ 100°C)
Quantified DifferenceUp to a 10°C increase over the baseline
ConditionsCopolymerization of alpha-methylstyrene with comonomers like para-methylstyrene.

This directly translates to a higher service temperature and improved dimensional stability under thermal load, a critical requirement for automotive and electronics components.

Process Control and Safety: Extremely Low Ceiling Temperature Compared to Styrene

A defining processability characteristic of alpha-methylstyrene is its low ceiling temperature (Tc), the point at which polymerization and depolymerization rates are equal. For AMS, this temperature is approximately 61-66°C. Above this temperature, the formation of long polymer chains is thermodynamically disfavored. This is in stark contrast to styrene, which has a much higher ceiling temperature of around 310°C. This property allows AMS to be used as a polymerization moderator, controlling reaction speed and preventing dangerous temperature spikes.

Evidence DimensionCeiling Temperature (Tc)
Target Compound Data~61-66°C
Comparator Or BaselineStyrene (~310°C)
Quantified DifferenceAMS has a ceiling temperature ~240°C lower than styrene.
ConditionsBulk monomer polymerization.

This enables safer and more controlled polymerization processes, particularly in bulk applications, and allows for the creation of polymers with specific microstructures that are unattainable with more reactive monomers like styrene.

Formulation Control: Defined Reactivity Ratios for Predictable Copolymer Composition

In free radical copolymerization with styrene (M1), alpha-methylstyrene (M2) exhibits well-defined reactivity ratios, typically cited as r1 (styrene) ≈ 1.35 and r2 (AMS) ≈ 0.78. These values indicate that a growing styrene-terminated chain prefers to add another styrene monomer, while an AMS-terminated chain has a slight preference for adding a styrene monomer over another AMS monomer. This predictable, non-ideal behavior allows formulation chemists to precisely control the incorporation of AMS into the polymer backbone to achieve the desired thermal properties without forming undesirable blocky structures.

Evidence DimensionReactivity Ratios (vs. Styrene)
Target Compound Datar₂(AMS) ≈ 0.78
Comparator Or Baseliner₁(Styrene) ≈ 1.35
Quantified Differencer₁ > 1 and r₂ < 1, indicating a tendency towards random copolymerization with a higher incorporation of styrene.
ConditionsFree radical copolymerization system.

This allows for precise material design, ensuring that the final polymer has a consistent and reproducible microstructure, which is key to reliable performance in high-specification applications.

Processability Enhancement: Reduction of Curing Exotherm in Unsaturated Polyester Resins

In the curing of unsaturated polyester (UP) resins, replacing a portion of the standard reactive diluent, styrene, with alpha-methylstyrene effectively slows down the curing reaction and reduces the peak exotherm temperature. This is because AMS forms less reactive radicals, thus moderating the polymerization rate. This effect has been specifically highlighted as a method to prevent polymer distortion and cracking in thick composite parts by keeping the peak exotherm low during the curing process.

Evidence DimensionPeak Exotherm Temperature during Curing
Target Compound DataLower peak exotherm
Comparator Or BaselineStyrene (higher peak exotherm)
Quantified DifferenceQualitatively significant reduction; quantitative values depend on the specific resin/initiator system.
ConditionsCuring of unsaturated polyester (UP) or vinyl ester resin systems.

This provides a critical process control tool for manufacturers of large fiber-reinforced plastic (FRP) parts, improving product quality, reducing internal stress, and enhancing safety by mitigating runaway reactions.

Production of High-Heat-Resistant ABS Plastics

For manufacturing acrylonitrile-butadiene-styrene (ABS) grades requiring enhanced thermal stability, AMS is used as a comonomer to replace a portion of the styrene. This directly leverages the ability of AMS to increase the polymer's glass transition temperature, resulting in ABS resins with a higher heat distortion temperature suitable for automotive interior components, appliance housings, and electronic enclosures that must withstand elevated operating temperatures.

Modifier for Hot-Melt Adhesives and Coatings

Low molecular weight copolymers of alpha-methylstyrene and styrene are used as tackifier and modifier resins in hot-melt adhesive formulations. The incorporation of AMS increases the softening point and thermal stability of the resin, which in turn improves the performance of the final adhesive at elevated temperatures, preventing bond failure.

Curing Control Agent in Unsaturated Polyester and Vinyl Ester Resins

In the fabrication of thick fiber-reinforced plastic (FRP) components, AMS is added to the unsaturated polyester or vinyl ester resin formulation. Its function is to moderate the curing reaction and lower the peak exotherm. This prevents the buildup of excessive heat that can cause thermal stress, warping, or cracking, ensuring the structural integrity and dimensional accuracy of large composite parts.

Physical Description

Isopropenylbenzene appears as a colorless liquid. Insoluble in water and less dense than water. Flash point 115°F. May be mildly toxic by ingestion, inhalation and skin absorption. Vapors may be narcotic by inhalation. Used as a solvent and to make other chemicals.
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Colorless liquid with a characteristic odor.

Color/Form

Colorless liquid ...

XLogP3

3.5

Boiling Point

329.7 °F at 760 mm Hg (NTP, 1992)
165.4 °C
164 °C
330°F

Flash Point

129 °F (NTP, 1992)
83.89 °C (CLOSED CUP)
57.8 °C (Cleveland open-cup)
54 °C
129°F

Vapor Density

4.08 (NTP, 1992) (Relative to Air)
Relative vapor density (air = 1): 4.08
4.08

Density

0.91 at 68 °F (USCG, 1999)
0.9106
Relative density (water = 1): 0.91
0.91

LogP

3.48 (LogP)
log Kow= 3.48
3.38

Odor

... Characteristic odor.
Sharp aromatic odo

Melting Point

-9 °F (NTP, 1992)
-23.2 °C
-23 °C
-10°F

UNII

D46R9753IK

GHS Hazard Statements

H226: Flammable liquid and vapor [Warning Flammable liquids];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

1.9 mm Hg at 68 °F ; 5 mm Hg at 93° F (NTP, 1992)
1.90 mmHg
1.9 mm Hg @ 25 °C
Vapor pressure, Pa at 20 °C: 300
2 mmHg

Pictograms

Environmental Hazard Flammable Irritant

Flammable;Irritant;Environmental Hazard

Impurities

Contaminated by (max concn) cumene (0.15%), n-propylbenzene (0.20%), sec-butylbenzene (0.40%), tert-butylbenzene (0.40%), trans-2-phenylbutane-2 (0.05%), 2-phenylbutene-1 (0.01%), dimers (0.01%), polymers(0.01%), phenol (0.005%), and p-tert-butylcatechol (as stabilizer; 0.005%).
beta-Methylstyrene is an impurity contained in alpha-methylstyrene at a concn of about 0.5% by weight(1).

Other CAS

98-83-9
25014-31-7

Wikipedia

2-phenylpropene

Biological Half Life

0.19 Days

Use Classification

Fire Hazards -> Flammable - 2nd degree

Methods of Manufacturing

... Primarily produced as a by-product of cumene-phenol operations ... . Alkylation of benzene with propylene followed by dehydrogenation of isopropylbenzene to alpha-methylstyrene was practiced commercially by Dow until 1977.
Cumene hydroperoxide (acid-catalyzed hydrolysis; by product of phenol acetone production); cumene (dehydrogenation)

General Manufacturing Information

Adhesive manufacturing
All other basic inorganic chemical manufacturing
All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Paint and coating manufacturing
Petrochemical manufacturing
Plastic material and resin manufacturing
Plastics product manufacturing
Wholesale and retail trade
Benzene, (1-methylethenyl)-: ACTIVE
A polymerization inhibitor such as tert-butyl catechol is usually present in commercial quantities.
AMOCO IN TEXAS CITY, TX PRODUCES APPROXIMATELY 40 MILLION POUNDS/YR /FOR CAPTIVE USE/ FOR MANUFACTURE OF THE COMPANY'S PROPRIETARY POLYMER, RESIN 18. THIS CAPTIVE PRODUCTION IS NOT REPORTED TO THE USA INTERNATIONAL TRADE COMMISSION.

Analytic Laboratory Methods

NIOSH Method 1501. Analyte: alpha-Methyl styrene. Matrix: Air. Procedure: Gas Chromatography, flame ionization detection. For alpha-methyl styrene this method has an estimated detection limit of 0.001 to 0.01 mg/sample. The precision/RSD is 0.011. Applicability: This method is for peak, ceiling and time-weighted average determination of aromatic hydrocarbons. The working range is 236-943 mg/cu m for a 30-liter air sample. Interferences: Alcohols, ketones, ethers, and halogenated hydrocarbons are possible interferences.

Storage Conditions

DURING STORAGE IT IS FREQUENTLY STABILIZED WITH TERT-BUTYL CATECHOL AS INHIBITOR.

Dates

Last modified: 08-15-2023

Spectroscopic [FT-IR and FT-Raman] and theoretical [UV-Visible and NMR] analysis on α-Methylstyrene by DFT calculations

N Karthikeyan, J Joseph Prince, S Ramalingam, S Periandy
PMID: 25721781   DOI: 10.1016/j.saa.2015.02.015

Abstract

In the present research work, the FT-IR, FT-Raman and (13)C and (1)H NMR spectra of the α-Methylstyrene were recorded. The observed fundamental frequencies in finger print as well as functional group regions were assigned according to their uniqueness region. The Gaussian computational calculations are carried out by HF and DFT (B3LYP and B3PW91) methods with 6-31++G(d,p) and 6-311++G(d,p) basis sets and the corresponding results were tabulated. The impact of the presence of vinyl group in phenyl structure of the compound is investigated. The modified vibrational pattern of the molecule associated vinyl group was analyzed. Moreover, (13)C NMR and (1)H NMR were calculated by using the gauge independent atomic orbital (GIAO) method with B3LYP methods and the 6-311++G(d,p) basis set and their spectra were simulated and the chemical shifts linked to TMS were compared. A study on the electronic and optical properties; absorption wavelengths, excitation energy, dipole moment and frontier molecular orbital energies were carried out. The kubo gap of the present compound was calculated related to HOMO and LUMO energies which confirm the occurring of charge transformation between the base and ligand. Besides frontier molecular orbitals (FMO), molecular electrostatic potential (MEP) was performed. The NLO properties related to Polarizability and hyperpolarizability based on the finite-field approach were also discussed.


Monomer- and polymer radicals of vinyl compounds: EPR and DFT studies of geometric and electronic structures in the adsorbed state

Anders Lund, Marek Danilczuk
PMID: 23010626   DOI: 10.1016/j.saa.2012.08.054

Abstract

Electron paramagnetic resonance (EPR) spectroscopy was applied to study the paramagnetic species formed from styrene, 1,1-diphenylethylene, α-methylstyrene, β-methylstyrene and methylmethacrylate adsorbed on amorphous silica gel after γ-irradiation at 77K. Radicals formed by the hydrogen atom addition at the vinyl group of the monomers were observed in all samples. The hydrogen atoms were shown to originate to a large extent from the adsorbent by using silica gel with deuterated silanol groups. An EPR spectrum assigned to a propagating radical was observed at increased temperature for samples containing methylmethacrylate (MMA). The structures of the adsorption complexes, the respective hyperfine splitting constants and the adsorption energies were calculated by applying DFT quantum chemical methods. The reaction between an MMA molecule and the MMA radical and the structure of the propagating radical was modeled. The calculated hyperfine splitting constants for all radicals confirmed the assignment of the experimental spectra.


Highly diastereoselective cyclopropanation of α-methylstyrene catalysed by a C2-symmetrical chiral iron porphyrin complex

Daniela Intrieri, Stéphane Le Gac, Alessandro Caselli, Eric Rose, Bernard Boitrel, Emma Gallo
PMID: 24398478   DOI: 10.1039/c3cc48605b

Abstract

A new chiral iron porphyrin-based catalyst performed α-methylstyrene stereoselective cyclopropanation with excellent yields (up to 99%), enantio- and diastereoselectivities (ee(trans) up to 87%, trans/cis ratios up to 99 : 1) and outstanding TON and TOF values (up to 20,000 and 120,000 h(-1) respectively).


Monomers and polymers; a new synthesis for alpha-methylstyrenes

G B BACHMAN, H M HELLMAN
PMID: 18861769   DOI: 10.1021/ja01185a031

Abstract




Disposition and metabolism of cumene in F344 rats and B6C3F1 mice

Ling-Jen Chen, Christopher J Wegerski, Daniel J Kramer, Leslie A Thomas, Jacob D McDonald, Kelly J Dix, J Michael Sanders
PMID: 21098646   DOI: 10.1124/dmd.110.034769

Abstract

Cumene is a high-production volume chemical that has been shown to be a central nervous system depressant and has been implicated as a long-term exposure carcinogen in experimental animals. The absorption, distribution, metabolism, and excretion of [(14)C]cumene (isopropylbenzene) was studied in male rats and mice of both sexes after oral or intravenous administration. In both species and sexes, urine accounted for the majority of the excretion (typically ≥ 70%) by oral and intravenous administration. Enterohepatic circulation of cumene and/or its metabolites was indicated because 37% of the total dose was excreted in bile in bile duct-cannulated rats with little excreted in normal rats. The highest tissue (14)C levels in rats were observed in adipose tissue, liver, and kidney with no accumulation observed after repeat dosing up to 7 days. In contrast, mice contained the highest concentrations of (14)C at 24 h after dosing in the liver, kidney, and lung, with repeat dosing accumulation of (14)C observed in these tissues as well as in the blood, brain, heart, muscle, and spleen. The metabolites in the expired air, urine, bile, and microsomes were characterized with 16 metabolites identified. The volatile organics in the expired air comprised mainly cumene and up to 4% α-methylstyrene. The major urinary and biliary metabolite was 2-phenyl-2-propanol glucuronide, which corresponded with the main microsomal metabolite being 2-phenyl-2-propanol.


A DyP-Type Peroxidase of

Nina-Katharina Krahe, Ralf G Berger, Franziska Ersoy
PMID: 32230972   DOI: 10.3390/molecules25071536

Abstract

Alkene cleavage is a possibility to generate aldehydes with olfactory properties for the fragrance and flavor industry. A dye-decolorizing peroxidase (DyP) of the basidiomycete
(PsaPOX) cleaved the aryl alkene
-anethole. The PsaPOX was semi-purified from the mycelium via FPLC, and the corresponding gene was identified. The amino acid sequence as well as the predicted tertiary structure showed typical characteristics of DyPs as well as a non-canonical Mn
-oxidation site on its surface. The gene was expressed in
GS115 yielding activities up to 142 U/L using 2,2'-azino-bis(3-ethylbenzthiazoline-6-sulphonic acid) as substrate. PsaPOX exhibited optima at pH 3.5 and 40 °C and showed highest peroxidase activity in the presence of 100 µM H
O
and 25 mM Mn
. PsaPOX lacked the typical activity of DyPs towards anthraquinone dyes, but oxidized Mn
to Mn
. In addition, bleaching of
-carotene and annatto was observed. Biotransformation experiments verified the alkene cleavage activity towards the aryl alkenes (
)-methyl isoeugenol,
-methylstyrene, and
-anethole, which was increased almost twofold in the presence of Mn
. The resultant aldehydes are olfactants used in the fragrance and flavor industry. PsaPOX is the first described DyP with alkene cleavage activity towards aryl alkenes and showed potential as biocatalyst for flavor production.


Toxicology and carcinogenesis studies of alpha-methylstyrene (Cas No. 98-83-9) in F344/N rats and B6C3F1 mice (inhalation studies)

National Toxicology Program
PMID: 18685715   DOI:

Abstract

alpha-Methylstyrene is used in the production of acrylonitrile-butadiene-styrene resins and copolymers, which improve the impact and heat-resistant properties of polymers, specialty grades of plastics, rubber, and protective coatings. alpha-Methylstyrene also moderates polymerization rates and improves product clarity in coatings and resins. Low molecular weight liquid polymers are used as plasticizers in paints, waxes, adhesives, and plastics. alpha-Methylstyrene was nominated by the U.S. Environmental Protection Agency for toxicologic evaluation and genotoxicity studies based on its high production volume and limited information available on its toxicity. Male and female F344/N rats and B6C3F1 mice were exposed to alpha-methylstyrene (99.5% pure) by inhalation for 3 months or 2 years. Inhalation studies were conducted because the primary route of human exposure is via inhalation. Genetic toxicology studies were conducted in Salmonella typhimurium, cultured Chinese hamster ovary cells, and mouse peripheral blood erythrocytes. 3-MONTH STUDY IN RATS: Groups of 10 male and 10 female rats were exposed by whole-body inhalation to alpha-methylstyrene at concentrations of 0, 75, 150, 300, 600, or 1,000 ppm for 6 hours per day, 5 days per week for 14 weeks. Additional clinical pathology groups of 10 male and 10 female rats were exposed to the same concentrations for 23 days. All rats survived to the end of the study, and mean body weights of all exposed groups were similar to those of the chamber controls. Kidney weights were significantly increased in 1,000 ppm males and 600 and 1,000 ppm females. Statistically significant increases in liver weights occurred in 150 ppm or greater males and 600 and 1,000 ppm females. The incidences of renal hyaline droplet accumulation were similar between exposed groups and chamber control groups, but the severity of hyaline droplet accumulation in 600 and 1,000 ppm males was greater than in chamber controls. Consistent with the hyaline droplet accumulation, an exposure-related increase in alpha2μ-globulin was detected in the kidneys of males exposed to alpha-methylstyrene. Morphologic changes were not detected in the liver. 3-MONTH STUDY IN MICE: Groups of 10 male and 10 female mice were exposed by whole-body inhalation to alpha-methylstyrene at concentrations of 0, 75, 150, 300, 600, or 1,000 ppm for 6 hours per day, 5 days per week for 14 weeks. Two female mice in the 1,000 ppm group died before exposure on day 3. Final mean body weights of 600 and 1,000 ppm males and 75, 300, and 1,000 ppm females were significantly less than those of the chamber controls; final mean body weight gains of mice exposed to 300 ppm or greater were also significantly less. Moderate to severe sedation (males only) and ataxia were observed in 1,000 ppm mice. The absolute liver weights of 600 and 1,000 ppm females and the relative liver weights of 300, 600, and 1,000 ppm males and females were significantly increased. The estrous cycle lengths of 600 and 1,000 ppm female mice were significantly longer than that of the chamber controls. Minimal to mild centrilobular hypertrophy was present in the livers of male and female mice exposed to 600 or 1,000 ppm alpha-methylstyrene. The incidences of exposure-related nasal lesions, including atrophy and hyperplasia of Bowman's glands and atrophy and metaplasia of the olfactory epithelium, were significantly increased in all exposed groups of males and females. The incidences of hyaline degeneration, characterized by the accumulation of eosinophilic globules in the cytoplasm of the respiratory epithelium, were significantly increased in females exposed to 150 ppm or greater. 2-YEAR STUDY IN RATS: Groups of 50 male and 50 female rats were exposed by whole body inhalation to alpha-methylstyrene at concentrations of 0, 100, 300, or 1,000 ppm for 6 hours per day, 5 days per week, except holidays, for 105 weeks. Survival rates of exposed male and female rats were similar to those of the chamber controls. The mean body weights of 1,000 ppm males and females were less than those of the chamber control groups during year 2 of the study. Two 1,000 ppm males and one 300 ppm male had renal tubule carcinomas, and one 300 ppm male had a renal tubule adenoma. Because of the neoplasms observed in 300 and 1,000 ppm males at the end of the 2-year study and the finding of alpha2μ-globulin accumulation in the kidneys at 3 months, which is often associated with kidney neoplasms, additional step sections of kidney were prepared; additional males with focal hyperplasia or adenoma were identified. The incidences of renal tubule adenoma and carcinoma (combined) in the 1,000 ppm males were significantly greater than those in the chamber controls when the single and step sections were combined. The incidence of mineralization of the renal papilla was significantly increased in 1,000 ppm males. The incidence of mononuclear cell leukemia in 1,000 ppm males was significantly increased compared to the chamber controls. In the nose, the incidences of basal cell hyperplasia were significantly increased in all exposed groups of males and females, and the incidences of degeneration of the olfactory epithelium were increased in 1,000 ppm males and females and 300 ppm females. 2-YEAR STUDY IN MICE: Groups of 50 male and 50 female mice were exposed by whole body inhalation to alpha-methylstyrene at concentrations of 0, 100, 300, or 600 ppm for 6 hours per day, 5 days per week, except holidays, for 105 weeks. Survival of all exposed male and female mice was similar to that of the chamber control groups. Mean body weights of 600 ppm males were less than those of the chamber control group throughout the study, and those of 600 ppm females were less after week 13. The mean body weights of 300 ppm males and females were less than those of the chamber controls during much of the study, but these groups recovered by the end of the study. The incidences of hepatocellular adenoma or carcinoma (combined) were significantly increased in the 100 and 600 ppm males and in all exposed groups of females. The incidences of hepatocellular adenoma were significantly increased in all exposed groups of females, and the incidences in all exposed groups of males and females exceeded the historical range for chamber controls. The incidences of hepatocellular carcinoma and eosinophilic foci of the liver were significantly increased in 600 ppm females. The incidences of olfactory epithelial metaplasia and hyperplasia of the glands overlying the olfactory epithelium were significantly increased in all exposed groups of males and females. In addition, atrophy of the olfactory epithelium was significantly increased in 300 and 600 ppm males. The incidence and severity of nephropathy were increased in 600 ppm females compared to chamber controls. Epithelial hyperplasia of the forestomach also was present in male mice.
alpha-Methylstyrene was not mutagenic in four strains of Salmonella typhimurium, with or without rat or hamster liver metabolic activation enzymes (S9). alpha-Methylstyrene did not induce chromosomal aberrations in cultured Chinese hamster ovary cells, with or without S9 activation, but did significantly increase the frequency of sister chromatid exchanges in cultures exposed in the presence of S9. In vivo, no significant increases in the frequencies of micronucleated erythrocytes were seen in blood samples of male mice obtained at the conclusion of the 3-month study. However, in female mice from the 3-month study, a significant increase in micronucleated erythrocytes was observed in the 1,000 ppm group.
Under the conditions of this 2-year inhalation study, there was some evidence of carcinogenic activity of alpha-methylstyrene in male F344/N rats based on increased incidences of renal tubule adenomas and carcinomas (combined). The increased incidence of mononuclear cell leukemia in 1,000 ppm male F344/N rats may have been related to alpha-methylstyrene exposure. There was no evidence of carcinogenic activity of alpha-methylstyrene in female F344/N rats exposed to 100, 300, or 1,000 ppm. There was equivocal evidence of carcinogenic activity of alpha-methylstyrene in male B6C3F1 mice based on marginally increased incidences of hepatocellular adenoma or carcinoma (combined). There was clear evidence of carcinogenic activity of alpha-methylstyrene in female B6C3F1 mice based on increased incidences of hepatocellular adenomas and carcinomas. Exposure of rats to alpha-methylstyrene resulted in kidney toxicity, which in males exhibited some features of alpha2μ-globulin nephropathy. Exposure to alpha-methylstyrene resulted in nonneoplastic lesions of the nose in male and female rats and mice and of the liver and kidney in female mice.


The biochemical and molecular basis for the divergent patterns in the biosynthesis of terpenes and phenylpropenes in the peltate glands of three cultivars of basil

Yoko Iijima, Rachel Davidovich-Rikanati, Eyal Fridman, David R Gang, Einat Bar, Efraim Lewinsohn, Eran Pichersky
PMID: 15516500   DOI: 10.1104/pp.104.051318

Abstract

Surface glandular trichomes distributed throughout the aerial parts of sweet basil (Ocimum basilicum) produce and store monoterpene, sesquiterpene, and phenylpropene volatiles. Three distinct basil chemotypes were used to examine the molecular mechanisms underlying the divergence in their monoterpene and sesquiterpene content. The relative levels of specific terpenes in the glandular trichomes of each cultivar were correlated with the levels of transcripts for eight genes encoding distinct terpene synthases. In a cultivar that produces mostly (R)-linalool, transcripts of (R)-linalool synthase (LIS) were the most abundant of these eight. In a cultivar that synthesizes mostly geraniol, transcripts of geraniol synthase were the most abundant, but the glands of this cultivar also contained a transcript of an (R)-LIS gene with a 1-base insertion that caused a frameshift mutation. A geraniol synthase-LIS hybrid gene was constructed and expressed in Escherichia coli, and the protein catalyzed the formation of both geraniol and (R)-linalool from geranyl diphosphate. The total amounts of terpenes were correlated with total levels of terpene synthase activities, and negatively correlated with levels of phenylpropanoids and phenylalanine ammonia lyase activity. The relative levels of geranyl diphosphate synthase and farnesyl diphosphate synthase activities did not correlate with the total amount of terpenes produced, but showed some correlation with the ratio of monoterpenes to sesquiterpenes.


Physicochemical properties of dimethacrylate resin composites with comonomer of Hexa/Tri-ethylene glycol bis(carbamate-isoproply-α-methylstyrene)

Jingwei He, Sufyan Garoushi, Eija Säilynoja, Pekka K Vallittu, Lippo Lassila
PMID: 32469727   DOI: 10.1016/j.jmbbm.2020.103832

Abstract

New photocurable "Phene" like monomers Hexaethylene glycol bis(carbamate-isoproply-α-methylstyrene) (HE-Phene) and Triethylene glycol bis(carbamate-isoproply-α-methylstyrene) (TE-Phene) were synthesized and incorporated into Bis-GMA/TEGDMA with the aim of reducing polymerization shrinkage without detriment to the physical and handling properties of the resin composites. Phene like monomers (HE/TE-Phene) were synthesized through a one-step reaction route, and their structures were confirmed by FT-IR and
H-NMR spectra. HE/TE-Phene were incorporated into Bis-GMA/TEGDMA (50/50,wt/wt) with a series of mass fraction (from 0 wt.% to 40 wt.%). Experimental resin composites were prepared by mixing 29 wt.% of resin matrix to 71 wt.% of particulate-fillers. Degree of conversion (DC) was determined by FT-IR analysis. The volumetric shrinkage (VS) was calculated as a buoyancy change in distilled water by means of the Archimedes principle. Polymerization shrinkage-stress (SS) was measured using the tensilometer technique. The flexural strength (FS), modulus (FM), and fracture toughness (FT) were measured using a three-point bending setup. Viscosity was analyzed with a rotating disk rheometer. Water sorption and solubility were also measured. ANOVA analysis showed that DC (after 40 s), VS, and SS were in a trend of decreasing with the increasing of HE/TE-Phene concentration. In general, the experimental resin composites had comparable FT, FS and FM (p > 0.05) when the mass fraction of HE/TE-Phene in resin matrix was not more than 30 wt.%. The overall tested properties prove that including HE/TE-Phene up to 30 wt.% into Bis-GMA/TEGDMA resin could be potentially useful in the formulation of low-shrinkage resin composites.


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